Cas no 92111-70-1 (2-(Benzylamino)-4-methylpentan-1-ol)

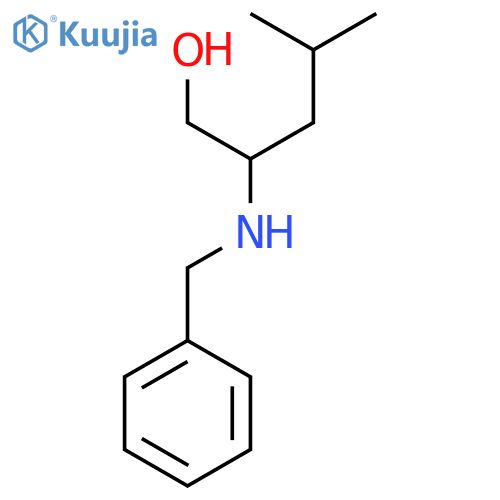

92111-70-1 structure

商品名:2-(Benzylamino)-4-methylpentan-1-ol

CAS番号:92111-70-1

MF:C13H21NO

メガワット:207.311943769455

MDL:MFCD12826138

CID:4719805

PubChem ID:14143040

2-(Benzylamino)-4-methylpentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(benzylamino)-4-methylpentan-1-ol

- 1-pentanol, 4-methyl-2-[(phenylmethyl)amino]-

- 2-(Benzylamino)-4-methylpentan-1-ol

-

- MDL: MFCD12826138

- インチ: 1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3

- InChIKey: NGUIWPIKSQLDQZ-UHFFFAOYSA-N

- ほほえんだ: OCC(CC(C)C)NCC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 153

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 331.7±17.0 °C at 760 mmHg

- フラッシュポイント: 98.8±11.6 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(Benzylamino)-4-methylpentan-1-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(Benzylamino)-4-methylpentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB409030-1 g |

2-(Benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 1g |

€239.00 | 2023-04-24 | ||

| Enamine | EN300-167578-0.1g |

2-(benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 0.1g |

$427.0 | 2023-09-20 | ||

| Enamine | EN300-167578-5.0g |

2-(benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 5g |

$577.0 | 2023-05-24 | ||

| Enamine | EN300-167578-10.0g |

2-(benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 10g |

$986.0 | 2023-05-24 | ||

| TRC | B016631-500mg |

2-(Benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 500mg |

$ 300.00 | 2022-06-07 | ||

| Enamine | EN300-167578-0.05g |

2-(benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 0.05g |

$407.0 | 2023-09-20 | ||

| A2B Chem LLC | AJ03944-500mg |

2-(Benzylamino)-4-methylpentan-1-ol |

92111-70-1 | >95% | 500mg |

$412.00 | 2024-07-18 | |

| Ambeed | A809935-1g |

2-(Benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 97% | 1g |

$178.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749118-1g |

2-(Benzylamino)-4-methylpentan-1-ol |

92111-70-1 | 98% | 1g |

¥1495.00 | 2024-04-25 | |

| A2B Chem LLC | AJ03944-5g |

2-(Benzylamino)-4-methylpentan-1-ol |

92111-70-1 | >95% | 5g |

$787.00 | 2024-07-18 |

2-(Benzylamino)-4-methylpentan-1-ol 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

92111-70-1 (2-(Benzylamino)-4-methylpentan-1-ol) 関連製品

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92111-70-1)2-(Benzylamino)-4-methylpentan-1-ol

清らかである:99%

はかる:1g

価格 ($):160.0